



Total Synthesis of Carmaphycin-17: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmaphycin-17 is a potent, selective inhibitor of the 20S proteasome with significant potential in antimicrobial and anticancer research.[1][2] This document provides a detailed application note and a comprehensive protocol for the total synthesis of **Carmaphycin-17**. The synthetic strategy is based on established methods for the synthesis of related carmaphycin analogues and peptide epoxyketones, involving a convergent approach.[3][4] This protocol is intended to provide researchers with the necessary information to synthesize **Carmaphycin-17** for further biological evaluation and drug development studies.

Introduction

The carmaphycins are a class of natural products isolated from marine cyanobacteria that exhibit potent cytotoxic and proteasome-inhibitory activities.[3][5][6] **Carmaphycin-17**, a synthetic analogue, has demonstrated significant activity against various cancer cell lines and is of considerable interest as a potential therapeutic agent.[7] Like other members of its class, **Carmaphycin-17** features a critical α,β -epoxyketone warhead responsible for its irreversible inhibition of the proteasome.[7][8] The ubiquitin-proteasome pathway is a crucial regulator of intracellular protein degradation, and its inhibition is a validated strategy in cancer therapy.[1] Proteasome inhibitors like **Carmaphycin-17** can induce apoptosis in cancer cells by disrupting the degradation of pro-apoptotic factors and inhibiting key cell survival pathways, such as NF- κ B.[5][9]



The total synthesis of **Carmaphycin-17** allows for the production of sufficient quantities for detailed biological studies and the development of novel antibody-drug conjugates (ADCs).[7] This protocol outlines a multi-step synthesis involving the preparation of key peptide fragments and their subsequent coupling, followed by the installation of the epoxyketone warhead.

Data Presentation Table 1: Summary of Key Reaction Steps and Representative Yields



| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Represen tative Yield (%) |
|------|---|---|-------------------------|----------|-----------|---------------------------------|
| 1 | Weinreb Amide Formation | N,O- Dimethylhy droxylamin e HCl, BOP, Et3N | CH2Cl2 | 3 | 25 | 97 |
| 2 | Grignard Reaction | Isopropeny I Magnesiu m Bromide | THF | 6 | 0 | 82 |
| 3 | Epoxidatio n | Oxone, Trifluoroac etone, NaHCO3 | CH3CN/H2 O | 1.5 | -10 | 26 |
| 4 | Boc Deprotectio n (Fragment 1) | TFA | CH2Cl2 | 1 | 25 | Quantitativ e |
| 5 | Peptide Coupling (Fragments 1 & 2) | PyBOP, DiPEA | CH2Cl2 | 18 | 25 | ~50 |
| 6 | Ester Hydrolysis | LiOH·H2O | 1,4- Dioxane/H 2O | 1 | 25 | High |
| 7 | Final Peptide Coupling | HATU, DiPEA | DMF | 12 | 25 | ~40-50 |
| 8 | Oxidation of Sulfide | m-CPBA or Oxone | CH2CI2 or Acetone/H | 2 | 0 to 25 | High |



to Sulfone 20

Note: Yields are representative and based on the synthesis of closely related carmaphycin analogues. Actual yields may vary.

Table 2: Analytical Data for a Representative

Carmaphycin Analogue (Carmaphycin B)

| Analysis | Data | | | |
|---|--|--|--|--|
| Molecular Formula | C40H45N5O5 | | | |
| Molecular Weight | 675.83 g/mol [2] | | | |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ m/z 532.3045 (calcd. for C25H46N3O7S, 532.3051)[10] | | | |
| ¹ H NMR (Representative Shifts) | δ 8.05-6.13 (NH protons), 4.85-4.10 (α -methines) | | | |
| ¹³ C NMR (Representative Shifts) | δ 174-169 (amide carbonyls), 58-50 (α-carbons) | | | |
| Infrared (IR) | νmax 3288 (br), 1636 cm ⁻¹ (amide functionalities)[3] | | | |

Note: Specific analytical data for **Carmaphycin-17** is not publicly available. The data presented is for the closely related Carmaphycin B, which shares the core structural motifs.

Experimental Protocols

The total synthesis of **Carmaphycin-17** is proposed via a convergent route, involving the synthesis of a dipeptide fragment and an epoxyketone-containing amino acid, followed by their coupling and final modifications.

I. Synthesis of the Epoxyketone Fragment (Based on Leucine)

• Step 1: Weinreb Amide Formation from Boc-L-Leucine



- To a solution of Boc-L-Leucine (1.0 eq) in CH2Cl2 at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), BOP reagent (1.5 eq), and triethylamine (3.0 eq).
- Stir the reaction mixture at room temperature for 3 hours.
- Quench the reaction with saturated aqueous NaHCO3 and extract with CH2Cl2.
- Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the Weinreb amide.
- Step 2: Grignard Reaction
 - Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.
 - Add isopropenyl magnesium bromide (2.0 eq) dropwise.
 - Stir the reaction at 0 °C for 6 hours.
 - Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by flash chromatography.
- Step 3: Epoxidation
 - Dissolve the enone from Step 2 (1.0 eq) in a mixture of CH3CN and water.
 - Add NaHCO3 (3.0 eq) and trifluoroacetone (2.0 eq).
 - Cool the mixture to -10 °C and add Oxone (3.0 eq) portion-wise.
 - Stir vigorously for 1.5 hours at -10 °C.
 - Dilute with water and extract with ethyl acetate.
 - Dry the organic layer, concentrate, and purify by flash chromatography to afford the Bocprotected leucine epoxyketone.



II. Synthesis of the Dipeptide Fragment (Trp-Trp)

The synthesis of the dipeptide fragment can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[11][12][13]

- Step 4: Boc Deprotection of the First Amino Acid
 - Dissolve Boc-L-tryptophan methyl ester (1.0 eq) in CH2Cl2.
 - Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1 hour.
 - Concentrate the reaction mixture under reduced pressure.
- Step 5: Peptide Coupling
 - To a solution of the deprotected tryptophan methyl ester (1.0 eq) in CH2Cl2, add Boc-L-tryptophan (1.0 eq), PyBOP (1.2 eq), and diisopropylethylamine (DiPEA) (3.0 eq).
 - Stir the reaction at room temperature for 15-20 hours.
 - Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
 - Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography to yield the Boc-Trp-Trp-OMe dipeptide.

III. Assembly of Carmaphycin-17

- Step 6: Saponification of the Dipeptide
 - Dissolve the Boc-Trp-Trp-OMe dipeptide (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
 - Add LiOH·H2O (5.0 eq) and stir at room temperature for 1 hour.
 - Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
 - Dry the organic layer and concentrate to yield the carboxylic acid.
- Step 7: Final Peptide Coupling



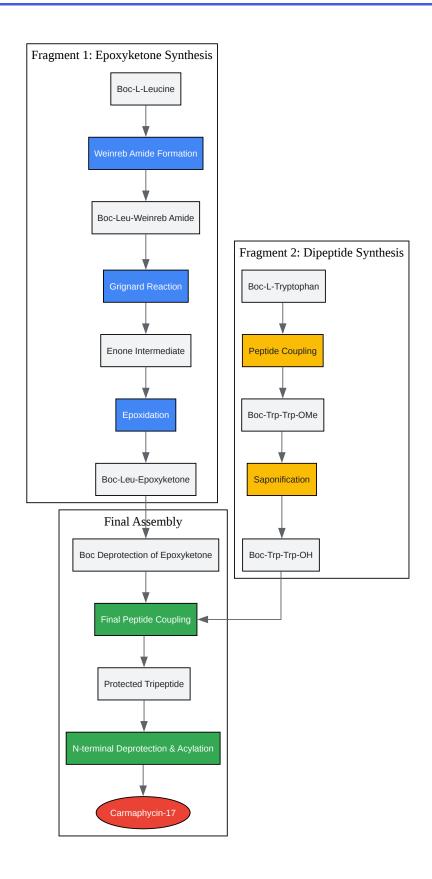
- Perform a Boc deprotection on the leucine epoxyketone fragment from Section I, Step 3, using TFA in CH2Cl2.
- Couple the resulting amine with the Boc-Trp-Trp-OH dipeptide from Step 6 using HATU
 (1.2 eq) and DiPEA (3.0 eq) in DMF.
- Stir at room temperature for 12 hours.
- Work up the reaction by diluting with water and extracting with ethyl acetate. Purify by HPLC.
- Step 8: N-terminal Acylation and Final Deprotection
 - Perform a final Boc deprotection on the coupled product from Step 7 using TFA in CH2Cl2.
 - Acylate the N-terminus with hexanoic acid using a standard peptide coupling reagent like HATU or HBTU.
 - Purify the final product by reverse-phase HPLC to yield **Carmaphycin-17**.

Visualizations Signaling Pathway of Carmaphycin-17 Action

Caption: Mechanism of action of Carmaphycin-17 as a proteasome inhibitor.

Experimental Workflow for Total Synthesis





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Caption: Convergent total synthesis workflow for Carmaphycin-17.



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